molecular formula C11H14Cl2N2O2S B497070 (3,4-Dichlorophenyl)(piperidylsulfonyl)amine CAS No. 890602-13-8

(3,4-Dichlorophenyl)(piperidylsulfonyl)amine

Katalognummer: B497070
CAS-Nummer: 890602-13-8
Molekulargewicht: 309.2g/mol
InChI-Schlüssel: GNZGIZVAHFGJBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dichlorophenyl)(piperidylsulfonyl)amine is a chemical compound that features a dichlorophenyl group attached to a piperidylsulfonyl amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(piperidylsulfonyl)amine typically involves the reaction of 3,4-dichloroaniline with piperidine and a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps for purification, such as recrystallization or column chromatography, to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dichlorophenyl)(piperidylsulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3,4-Dichlorophenyl)(piperidylsulfonyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3,4-Dichlorophenyl)(piperidylsulfonyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or disruption of cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dichloroamphetamine: A compound with similar structural features but different pharmacological properties.

    DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide with a similar dichlorophenyl group but different functional groups.

Uniqueness

(3,4-Dichlorophenyl)(piperidylsulfonyl)amine is unique due to its specific combination of a dichlorophenyl group with a piperidylsulfonyl amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

890602-13-8

Molekularformel

C11H14Cl2N2O2S

Molekulargewicht

309.2g/mol

IUPAC-Name

N-(3,4-dichlorophenyl)piperidine-1-sulfonamide

InChI

InChI=1S/C11H14Cl2N2O2S/c12-10-5-4-9(8-11(10)13)14-18(16,17)15-6-2-1-3-7-15/h4-5,8,14H,1-3,6-7H2

InChI-Schlüssel

GNZGIZVAHFGJBW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl

Kanonische SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.